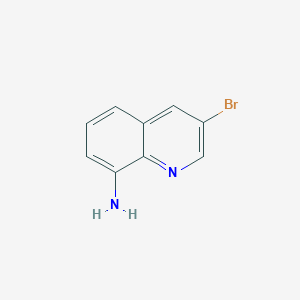

3-Bromoquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDROWMOVSVLHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568410 | |

| Record name | 3-Bromoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139399-67-0 | |

| Record name | 3-Bromo-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139399-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Bromoquinolin-8-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-Bromoquinolin-8-amine. Due to the limited availability of direct experimental data, this document outlines a plausible synthetic pathway based on established chemical principles and provides predicted characterization data derived from analogous compounds. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Chemical Identity and Properties

This compound is a halogenated derivative of 8-aminoquinoline. The introduction of a bromine atom at the 3-position of the quinoline ring is expected to significantly influence its electronic properties and potential biological activity.

| Property | Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol [1] |

| CAS Number | 139399-67-0[1] |

| Predicted Physical Appearance | Pale yellow to brown solid |

| Predicted Solubility | Soluble in organic solvents such as DMSO and methanol |

Proposed Synthetic Pathway

The key challenge in this proposed synthesis is achieving regioselective nitration of 3-bromoquinoline at the 8-position. Direct nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines[2]. The electronic effects of the bromine atom at the 3-position will influence the regioselectivity of the nitration on the benzene ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, generalized protocols for the key transformations in the proposed synthetic pathway. Optimization of these conditions may be necessary to achieve desired yields and purity.

Synthesis of 3-Bromoquinoline

This procedure is adapted from methods for the direct bromination of quinoline.

Materials:

-

Quinoline

-

Hydrobromic acid (48%)

-

Bromine

-

Sodium bisulfite

-

Sodium hydroxide

-

Dichloromethane

Procedure:

-

To a solution of quinoline in a suitable solvent, add hydrobromic acid to form quinoline hydrobromide.

-

Cool the solution in an ice bath and slowly add a solution of bromine.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, quench the excess bromine with a solution of sodium bisulfite.

-

Neutralize the reaction mixture with a sodium hydroxide solution and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of 3-Bromo-8-nitroquinoline (Proposed)

This protocol is a standard nitration procedure. The regioselectivity for the 8-position is a key variable.

Materials:

-

3-Bromoquinoline

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice

Procedure:

-

Dissolve 3-bromoquinoline in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, pour the mixture over crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

The crude product may require purification by column chromatography to separate the desired 8-nitro isomer from other isomers.

Synthesis of this compound (Proposed)

This is a standard reduction of an aromatic nitro group.

Materials:

-

3-Bromo-8-nitroquinoline

-

Iron powder

-

Hydrochloric acid

-

Ethanol

-

Sodium hydroxide

Procedure:

-

Suspend 3-bromo-8-nitroquinoline in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through celite to remove iron salts.

-

Neutralize the filtrate with a sodium hydroxide solution to precipitate the crude amine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Characterization Data (Predicted)

As experimental data is not available, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds such as 3-bromoquinoline, 8-aminoquinoline, and other substituted quinolines.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating amino group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | ~8.8 - 9.0 | s |

| H-4 | ~7.3 - 7.5 | s |

| H-5 | ~7.0 - 7.2 | d |

| H-6 | ~7.2 - 7.4 | t |

| H-7 | ~6.8 - 7.0 | d |

| -NH₂ | ~5.0 - 6.0 | br s |

Solvent: CDCl₃ or DMSO-d₆

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the quinoline ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~148 - 150 |

| C-3 | ~120 - 122 (bearing Br) |

| C-4 | ~135 - 137 |

| C-4a | ~128 - 130 |

| C-5 | ~110 - 112 |

| C-6 | ~128 - 130 |

| C-7 | ~115 - 117 |

| C-8 | ~145 - 147 (bearing NH₂) |

| C-8a | ~138 - 140 |

Solvent: CDCl₃ or DMSO-d₆

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is expected to show characteristic absorption bands for the primary amine and the aromatic system.

| Functional Group | Predicted Absorption Band (cm⁻¹) |

| N-H Stretch (Asymmetric & Symmetric) | 3400 - 3250 (two bands) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C=C, C=N Stretch (Aromatic) | 1620 - 1450 |

| N-H Bend | 1650 - 1580 |

| C-N Stretch | 1335 - 1250 |

| C-Br Stretch | 700 - 500 |

Predicted Mass Spectrometry (MS) Data

The mass spectrum will be characterized by a molecular ion peak corresponding to its exact mass. The presence of a bromine atom will result in a characteristic isotopic pattern (M, M+2) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

| m/z | Interpretation |

| 222/224 | [M]⁺, Molecular ion peak with ~1:1 ratio |

| 143 | [M - Br]⁺ |

| 116 | [M - Br - HCN]⁺ |

Logical Workflow for Characterization

The structural elucidation of the synthesized this compound would follow a logical workflow involving multiple spectroscopic techniques to confirm its identity and purity.

Caption: Logical workflow for the characterization of this compound.

References

An In-depth Technical Guide to 3-Bromoquinolin-8-amine (CAS Number: 139399-67-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and potential biological activities of 3-Bromoquinolin-8-amine. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science.

Core Physicochemical Properties

This compound is a halogenated aromatic amine derivative of quinoline.[1] The quinoline scaffold is a significant structural motif in a wide array of pharmacologically active compounds.[1][2] The introduction of a bromine atom and an amine group is anticipated to significantly influence its electronic properties and biological activity.[1]

| Property | Value | Source |

| CAS Number | 139399-67-0 | [3][4][5][6] |

| Molecular Formula | C₉H₇BrN₂ | [3][4][5][6] |

| Molecular Weight | 223.07 g/mol | [3][4][7] |

| Exact Mass | 221.979 g/mol | [3] |

| Purity | Typically ≥98% | [4][7] |

| InChI Key | NDROWMOVSVLHDO-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | NC1=C2N=CC(Br)=CC2=CC=C1 | [5][6] |

| XLogP3 | 2.5 | [3] |

| Topological Polar Surface Area | 38.9 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

Spectroscopic Profile

Due to the limited availability of published spectroscopic data for this compound, the following tables provide predicted data based on the analysis of structurally similar compounds, such as 3-aminoquinoline[1][8], 8-bromoquinoline[1][9], and 6,8-dibromoquinolin-3-amine.[1][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The proton NMR spectrum is expected to display distinct signals for the aromatic protons, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing bromine atom.[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | ~8.8 - 9.0 | Singlet |

| H-4 | Downfield shifted singlet | Singlet |

| H-5 | ~7.9 - 8.1 | Doublet |

| H-6 | ~7.3 - 7.5 | Multiplet |

| H-7 | ~7.6 - 7.8 | Doublet |

| -NH₂ | ~4.0 - 5.0 | Broad Singlet |

Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the quinoline ring.[1] The carbon attached to the bromine (C-3) will be significantly affected.[11]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~148 - 150 |

| C-3 | ~118 - 122 |

| C-4 | ~135 - 140 |

| C-4a | ~129 - 131 |

| C-5 | ~127 - 129 |

| C-6 | ~125 - 129 |

| C-7 | ~128 - 132 |

| C-8 | Carbon bearing NH₂ |

| C-8a | ~145 - 150 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the primary amine's N-H stretches, the aromatic system's C=C and C=N stretches, and C-Br stretches.[1]

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C=C, C=N (aromatic) | Stretch | 1620 - 1450 |

| N-H | Bend | 1650 - 1580 |

| C-N | Stretch | 1335 - 1250 |

| C-Br | Stretch | ~680, ~590 |

Mass Spectrometry (MS)

The mass spectrum is expected to be characterized by a molecular ion peak corresponding to its exact mass. The presence of one bromine atom will result in a characteristic isotopic pattern (M, M+2) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[11]

| m/z | Ion | Description |

| ~222, ~224 | [M]⁺ | Molecular ion peak with ~1:1 ratio |

| ~143 | [M-Br]⁺ | Fragment corresponding to the loss of the bromine atom |

Synthesis and Purification

A plausible synthetic route for this compound involves the reduction of a nitro group to an amine. A general procedure for a similar transformation is the reduction of 6-bromo-8-nitroquinoline using iron powder in a mixture of ethanol, acetic acid, and water.[12]

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

-

Reaction Setup: To a round-bottom flask, add 3-bromo-8-nitroquinoline (1.0 equivalent) and a solvent mixture of ethanol, acetic acid, and water.[12]

-

Addition of Reagent: Add iron powder (multiple equivalents) to the solution.[12]

-

Reaction: Heat the reaction mixture to reflux for several hours.[12] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize it with a sodium hydroxide solution.[12]

-

Filtration: Filter the mixture through celite to remove the iron residue and wash the filter cake with ethyl acetate.[12]

-

Extraction: Extract the filtrate with ethyl acetate. Combine the organic layers.[12]

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[12]

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.[12]

Spectroscopic Analysis Protocols

Standard spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

General Workflow for Spectroscopic Characterization

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample.[11] Dissolve the sample in about 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[11]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, co-add multiple scans to improve the signal-to-noise ratio.[11] For ¹³C NMR, a proton-decoupled spectrum is typically acquired.[11]

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder.[10] Press the mixture into a transparent pellet using a hydraulic press.[10]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[10]

Potential Biological Activities

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[13] Specifically, 8-aminoquinoline and 8-hydroxyquinoline derivatives have been investigated for various therapeutic applications.[14][15][16]

-

Anticancer Activity: Many quinoline derivatives have been studied as potential anticancer agents.[13]

-

Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline scaffold is known for its antimicrobial and antifungal effects.[16]

-

Neuroprotective Activity: 8-Hydroxyquinoline derivatives have been explored as iron-chelators for neuroprotection.[16]

-

Enzyme Inhibition: Certain derivatives act as inhibitors of various enzymes.[16]

Safety and Handling

The following safety information is based on data for structurally related compounds such as 3-bromoquinoline and 8-hydroxyquinoline.[17][18]

-

Hazard Statements: Harmful if swallowed.[17] Causes skin and serious eye irritation.[17] May cause respiratory irritation.

-

Precautionary Statements:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17] It may be light-sensitive.[18]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17][18]

-

Skin: Wash off immediately with plenty of soap and water.[18][20]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[17]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[17][18]

-

Disclaimer: This guide is for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for the most accurate and up-to-date safety information before handling this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. angenechemical.com [angenechemical.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS 139399-67-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. calpaclab.com [calpaclab.com]

- 8. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 13. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. fishersci.com [fishersci.com]

- 18. mmbio.byu.edu [mmbio.byu.edu]

- 19. angenechemical.com [angenechemical.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 3-Bromoquinolin-8-amine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromoquinolin-8-amine, a substituted quinoline of interest in medicinal chemistry and materials science. This document details its structural characteristics, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected spectroscopic data. The information is presented to serve as a valuable resource for researchers utilizing this versatile chemical building block.

Core Properties and Data

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₇BrN₂.[1] Its structure consists of a quinoline core with a bromine atom at the 3-position and an amino group at the 8-position. The strategic placement of these functional groups offers opportunities for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties

While experimentally determined data for this compound is limited in publicly available literature, its properties can be predicted based on data from structurally related compounds. The following table summarizes key physicochemical information.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₇BrN₂ | PubChem CID 15112545[1] |

| Molecular Weight | 223.07 g/mol | CymitQuimica[2] |

| CAS Number | 139399-67-0 | CymitQuimica[2] |

| Predicted pKa (of the conjugate acid) | ~3-5 | Inferred from related aminoquinolines[3][4][5] |

| Predicted XlogP | 2.5 | PubChemLite[6] |

| Appearance | Likely a solid at room temperature | Inferred from related aminoquinolines |

Note: Predicted values are estimations based on the properties of similar chemical structures and should be confirmed by experimental analysis.

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies. A plausible and efficient method is the selective amination of a dibrominated quinoline precursor, such as 3,8-dibromoquinoline, utilizing a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination. This method is widely used for the formation of carbon-nitrogen bonds.[7]

Proposed Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

-

3,8-Dibromoquinoline

-

Aqueous ammonia (or another suitable ammonia source)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (or a similar phosphine ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To an oven-dried Schlenk flask, add 3,8-dibromoquinoline (1.0 mmol), Pd₂(dba)₃ (1-5 mol%), and the phosphine ligand (2-10 mol%).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add the base, NaOtBu (1.2-1.5 mmol).

-

Via syringe, add the anhydrous, degassed solvent (3-5 mL) followed by the ammonia source.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted chemical shifts for the protons and carbons of this compound. These predictions are based on the analysis of related quinoline derivatives.[8][9][10][11]

Table 1: Predicted ¹H NMR Spectroscopic Data (in ppm)

| Proton | Predicted Chemical Shift (δ) | Multiplicity |

| H-2 | ~8.8 | s |

| H-4 | ~8.1 | s |

| H-5 | ~7.0 | d |

| H-6 | ~7.3 | t |

| H-7 | ~6.8 | d |

| -NH₂ | ~5.0 | br s |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in ppm)

| Carbon | Predicted Chemical Shift (δ) |

| C-2 | ~150 |

| C-3 | ~115 (C-Br) |

| C-4 | ~135 |

| C-4a | ~128 |

| C-5 | ~112 |

| C-6 | ~129 |

| C-7 | ~110 |

| C-8 | ~145 (C-NH₂) |

| C-8a | ~140 |

Note: NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[12]

Table 3: Characteristic IR Absorption Bands (in cm⁻¹)

| Functional Group | Vibration | Expected Wavenumber Range |

| N-H (amine) | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C=C, C=N (aromatic) | Stretch | 1620 - 1450 |

| N-H (amine) | Bend | 1650 - 1580 |

| C-N | Stretch | 1335 - 1250 |

| C-Br | Stretch | 700 - 500 |

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Potential Applications and Further Research

Substituted quinolines are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties.[13][14][15] The presence of both a bromine atom and an amino group on the quinoline scaffold of this compound makes it an attractive candidate for further investigation in drug discovery programs. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the amino group can be modified to explore structure-activity relationships.[16] Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the exploration of its biological activity profile.

References

- 1. This compound | C9H7BrN2 | CID 15112545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3-Bromoquinolin-5-amine CAS#: 116632-57-6 [m.chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 3-Bromoquinoline(5332-24-1) 13C NMR [m.chemicalbook.com]

- 10. 3-Bromoquinoline(5332-24-1) 1H NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 15. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Bromoquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromoquinolin-8-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its fundamental chemical properties, outlines a plausible synthetic protocol, and discusses its potential applications in research and drug development.

Core Molecular Data

This compound is a substituted quinoline, a structural motif prevalent in a wide array of biologically active compounds. The introduction of a bromine atom at the 3-position and an amine group at the 8-position provides handles for further chemical modifications, making it a valuable building block in synthetic chemistry.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.073 g/mol | [1] |

| CAS Number | 139399-67-0 | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC2=C(C(=C1)N)N=CC=C2Br | |

| InChI Key | NDROWMOVSVLHDO-UHFFFAOYSA-N | [1] |

| Physical Appearance | Expected to be a solid at room temperature. | |

| Purity | Commercially available up to 98% | [1] |

Synthetic Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and efficient route can be designed based on established methods for the functionalization of the quinoline scaffold. The most direct approach involves the regioselective bromination of 8-aminoquinoline.

Proposed Synthesis: Electrophilic Bromination of 8-Aminoquinoline

This protocol is adapted from general procedures for the bromination of 8-substituted quinolines.[2] The amino group at the 8-position is an activating group, directing electrophilic substitution to the 5 and 7 positions. However, by carefully controlling the reaction conditions and stoichiometry of the brominating agent, bromination at other positions can be achieved, although potentially with the formation of multiple isomers requiring purification. A more regioselective synthesis might involve a multi-step sequence starting from a different quinoline precursor.

Materials:

-

8-Aminoquinoline

-

N-Bromosuccinimide (NBS) or molecular bromine (Br₂)

-

A suitable solvent (e.g., Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or Acetonitrile (CH₃CN))

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

-

Purification apparatus (e.g., column chromatography system)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 8-aminoquinoline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

Reagent Addition: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide, 1.0-1.2 equivalents) in the same solvent to the stirred solution of 8-aminoquinoline at room temperature. The reaction should be protected from light, especially when using molecular bromine.[2]

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound from other isomers and byproducts.

Potential Applications in Drug Discovery

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3] The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the amino group can be functionalized to modulate the compound's physicochemical properties and target interactions.

Experimental and Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and subsequent derivatization of this compound for use in a drug discovery screening cascade.

References

Spectroscopic Characterization of 3-Bromoquinolin-8-amine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromoquinolin-8-amine and its analogues. A precise understanding of the molecular structure of these compounds is crucial for the prediction and optimization of their therapeutic potential. This document collates available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, details relevant experimental methodologies, and outlines a general workflow for the synthesis and characterization of this important class of heterocyclic compounds.

Spectroscopic Data of 3-Bromoquinoline and its Analogues

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for 3-bromoquinoline and a selection of its derivatives. This comparative data is essential for understanding the influence of various substituents on the spectroscopic properties of the quinoline core.[1] Due to the limited availability of complete, published spectroscopic data for this compound, this guide utilizes data from its direct precursor, 6,8-Dibromoquinoline, and related analogues as a foundational reference.[2] The expected spectral characteristics of the target amine and its derivatives can be inferred based on established principles of spectroscopy and known substituent effects.[2]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of quinoline derivatives typically displays a complex pattern of signals in the aromatic region, generally between 7.0 and 9.0 ppm.[3] The introduction of substituents such as bromine or an amino group can induce notable shifts in the resonance of the protons.[3][4]

| Compound | H-2 | H-4 | H-5 | H-6 | H-7 | H-8 | Other Signals | Solvent | Reference |

| 3-Bromoquinoline | 8.95 (d, J=2.4 Hz) | 8.25 (d, J=2.4 Hz) | 8.10 (d, J=8.4 Hz) | 7.65 (ddd, J=8.4, 7.0, 1.4 Hz) | 7.80 (ddd, J=8.4, 7.0, 1.4 Hz) | 7.95 (d, J=8.4 Hz) | - | CDCl₃ | [1] |

| 3-Aminoquinoline | 8.77 (d) | 7.17 (d) | 8.08 (d) | 7.38-7.26 (m) | 7.38-7.26 (m) | - | - | - | [4] |

| 8-Bromoquinoline | 8.95 (dd) | 8.45 (dd) | 7.85 (dd) | 7.45 (t) | 7.80 (dd) | - | - | - | [4] |

| Predicted for 6,8-Dibromoquinolin-3-amine | ~8.8-9.0 (s) | Singlet, downfield shifted | ~7.9-8.1 (d) | No signal | ~7.6-7.8 (d) | No signal | - | - | [4] |

Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling patterns are denoted as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), and m (multiplet). Data for 3-Aminoquinoline and 8-Bromoquinoline are sourced from publicly available spectral databases. Predicted values are estimations based on substituent effects.[4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Electronegative atoms like bromine significantly influence the chemical shifts of nearby carbon atoms.[3] The carbons bearing bromine atoms are expected to be significantly deshielded.[4]

| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Solvent | Reference |

| 3-Bromoquinoline | 150.2 | 120.5 | 147.8 | 128.5 | 129.6 | 128.1 | 129.4 | 127.9 | 147.2 | CDCl₃ | [1] |

| 3-Aminoquinoline | 145.2 | 138.1 | 121.5 | 128.7 | 129.1 | 126.4 | 128.9 | 118.6 | 144.5 | - | [4] |

| 8-Bromoquinoline | 150.8 | 122.1 | 136.4 | 128.2 | 130.1 | 127.2 | 126.9 | 124.5 | 147.5 | - | [4] |

Note: Data for 3-Aminoquinoline and 8-Bromoquinoline are sourced from publicly available spectral databases. Predicted values are estimations based on substituent effects.[4]

Infrared (IR) Spectroscopic Data

The IR spectrum is useful for identifying characteristic functional groups within a molecule. For this compound analogues, key absorption bands include N-H stretches for the primary amine, C=C and C=N stretches of the aromatic system, and C-Br stretches.[4]

| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Reference |

| 3-Bromoquinoline | - | 1595 | 1570, 1480 | 680 | [1] |

| Predicted for 6,8-Dibromoquinolin-3-amine | 3400-3200 | ~1600 | ~1570-1450 | ~700-600 | [4] |

Experimental Protocols

The following are generalized procedures for the synthesis and spectroscopic analysis of this compound analogues.

Synthesis of 3-Aminoquinoline from 3-Bromoquinoline

The synthesis of 3-aminoquinoline from 3-bromoquinoline can be achieved via a palladium-catalyzed Buchwald-Hartwig amination, which is a versatile method for forming carbon-nitrogen bonds.[5]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[5]

General Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add 3-bromoquinoline (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (2-10 mol%).[5]

-

The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Add a solution of an amine source (e.g., benzophenone imine or ammonia) and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene or dioxane).

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the quinoline derivative and dissolve it in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[3] An internal standard like tetramethylsilane (TMS) may be added if required.[3]

-

Instrument Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment is typically used.[1]

-

Number of Scans: 16-64 scans are generally sufficient, depending on the sample concentration.[1]

-

Spectral Width: A range of -2 to 12 ppm is usually adequate for quinoline derivatives.[1]

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[1]

-

-

Instrument Parameters (¹³C NMR):

-

Pulse Program: A standard proton-decoupled pulse program is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Spectral Width: A range of 0 to 200 ppm is generally used.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2] Place the mixture into a pellet die and apply pressure to form a transparent or translucent pellet.[2]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[2] Record the spectrum, typically in the range of 4000-400 cm⁻¹.[2] A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.[2]

Visualizations

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound analogues.

Caption: General workflow for the synthesis and spectroscopic characterization of quinoline analogues.

Conceptual Pathway for Biological Screening

Quinoline derivatives are known for their broad range of biological activities, including anticancer and antimicrobial effects.[6][7] The following diagram outlines a conceptual pathway for the initial biological screening of newly synthesized this compound analogues.

Caption: Conceptual workflow for the initial biological screening of novel quinoline analogues.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

"1H NMR and 13C NMR analysis of bromo-aminoquinolines"

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Bromo-aminoquinolines

Introduction

Bromo-aminoquinolines represent a significant class of heterocyclic compounds, forming the structural core of numerous molecules with pronounced biological activity. In the realm of drug discovery and development, the precise structural elucidation of these compounds is paramount for understanding structure-activity relationships (SAR) and ensuring the identity and purity of synthetic intermediates and final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the non-destructive analysis of these molecular structures.[1][2]

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the ¹H and ¹³C NMR analysis of bromo-aminoquinolines. It is designed for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of how to apply NMR techniques for the unambiguous characterization of this important compound class.

Core Principles of NMR Spectroscopy for Bromo-aminoquinolines

The NMR spectrum of a bromo-aminoquinoline is dictated by the unique electronic environment of each proton and carbon atom within the molecule. The quinoline ring system itself, combined with the opposing electronic effects of the bromine and amino substituents, gives rise to characteristic spectral patterns.

¹H NMR Spectroscopy: Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1] The electron-withdrawing nitrogen atom significantly deshields adjacent protons, causing them to appear at a lower field.[1] Specifically, the H-2 proton is often the most downfield signal due to its proximity to the nitrogen.[1]

-

Substituent Effects:

-

Amino Group (-NH₂): As a strong electron-donating group, the amino substituent increases electron density on the ring, particularly at the ortho and para positions. This causes a significant upfield shift (shielding) of nearby protons.

-

Bromo Group (-Br): As an electronegative, electron-withdrawing group, bromine decreases electron density on the ring. This deshielding effect results in a downfield shift for adjacent protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.[1] The chemical shifts are highly sensitive to the electronic effects of the substituents. Carbons directly attached to the nitrogen, bromine, and amino groups will show the most significant shifts.

Data Presentation: Predicted NMR Data for Bromo-aminoquinoline Isomers

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for representative bromo-aminoquinoline isomers. These values are estimated based on the established principles of substituent effects on the quinoline core and should be considered illustrative. Actual experimental values may vary based on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Select Bromo-aminoquinoline Isomers

| Proton Assignment | 5-Bromo-8-aminoquinoline | 8-Bromo-5-aminoquinoline | 6-Bromo-4-aminoquinoline |

| H-2 | ~8.85 | ~8.90 | ~8.50 |

| H-3 | ~7.45 | ~7.50 | ~6.70 |

| H-4 | ~8.60 | ~8.20 | - |

| H-5 | - | ~6.90 | ~7.90 |

| H-6 | ~7.60 | ~7.55 | - |

| H-7 | ~7.00 | ~7.80 | ~7.65 |

| H-8 | - | - | ~8.30 |

| -NH₂ | ~5.50 (broad s) | ~5.80 (broad s) | ~6.90 (broad s) |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Select Bromo-aminoquinoline Isomers

| Carbon Assignment | 5-Bromo-8-aminoquinoline | 8-Bromo-5-aminoquinoline | 6-Bromo-4-aminoquinoline |

| C-2 | ~149.5 | ~150.0 | ~148.0 |

| C-3 | ~122.0 | ~122.5 | ~115.0 |

| C-4 | ~135.0 | ~138.0 | ~150.5 |

| C-4a | ~139.0 | ~140.0 | ~149.0 |

| C-5 | ~110.0 | ~118.0 | ~130.0 |

| C-6 | ~133.0 | ~125.0 | ~119.0 |

| C-7 | ~115.0 | ~130.0 | ~131.0 |

| C-8 | ~145.0 | ~112.0 | ~126.0 |

| C-8a | ~128.0 | ~127.0 | ~124.0 |

Experimental Protocols

Acquiring high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[3]

1. Sample Preparation

-

Sample Weighing: For ¹H NMR, accurately weigh 5-20 mg of the bromo-aminoquinoline sample. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.

-

Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. DMSO-d₆ is often a good choice for amino-containing compounds due to its ability to solubilize polar molecules and slow down N-H proton exchange. CDCl₃ can also be used, but proton exchange may broaden the -NH₂ signal.[3]

-

Dissolution and Transfer: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. For enhanced sample purity, filter the solution through a small plug of glass wool in a Pasteur pipette while transferring it into a standard 5 mm NMR tube.[3]

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[4]

-

Tuning and Locking: Tune and match the probe for the respective nucleus (¹H or ¹³C). Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

Table 3: Recommended NMR Acquisition Parameters

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |

| Pulse Program | Standard one-pulse sequence (e.g., zg30) | Standard proton-decoupled pulse sequence (e.g., zgpg30) |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

| Spectral Width (SW) | ~15 ppm, centered around 7 ppm | ~220 ppm, centered around 120 ppm |

| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds |

| Relaxation Delay (D1) | 2-5 seconds | 2 seconds |

| Number of Scans (NS) | 8-16 | 1024 or more |

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the NMR analysis of bromo-aminoquinolines.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry and Fragmentation of 3-Bromoquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior and fragmentation pattern of 3-Bromoquinolin-8-amine. The information presented herein is essential for the unambiguous identification, structural elucidation, and purity assessment of this important quinoline derivative in various research and development settings.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from predictable cleavage patterns. Due to the presence of a bromine atom, the molecular ion and any bromine-containing fragments will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the 79Br and 81Br isotopes.

A summary of the predicted key ions and their relative abundances in an Electron Ionization (EI) mass spectrum is presented below.

| Predicted m/z | Ion Formula | Proposed Fragmentation | Relative Abundance |

| 222/224 | [C9H7BrN2]+• | Molecular Ion (M+•) | High |

| 143 | [C9H7N2]+ | Loss of Br• | Moderate |

| 116 | [C8H6N]+ | Loss of HCN from [M-Br]+ | Moderate to High |

| 89 | [C7H5]+ | Loss of HCN from [C8H6N]+ | Moderate |

Theoretical Fragmentation Pattern

The fragmentation of this compound under mass spectrometric conditions, particularly with a hard ionization technique like Electron Ionization (EI), is expected to proceed through several key pathways. The primary fragmentation event is the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. Subsequent fragmentations involve the characteristic losses from the quinoline ring system.

A proposed fragmentation pathway is as follows:

-

Molecular Ion Formation : The initial event is the removal of an electron to form the molecular ion radical cation, [C9H7BrN2]+•, at m/z 222 and 224.

-

Loss of Bromine Radical : The molecular ion readily undergoes the loss of a bromine radical (Br•) to form a stable cation at m/z 143.

-

Loss of Hydrogen Cyanide (HCN) : The quinoline ring system is known to fragment via the elimination of a neutral molecule of hydrogen cyanide (HCN). The ion at m/z 143 can lose HCN to yield a fragment ion at m/z 116.

-

Further Fragmentation : The ion at m/z 116 can undergo further fragmentation, including another loss of HCN, to produce smaller, stable aromatic cations, such as the ion at m/z 89.

Experimental Protocols

A detailed methodology for the analysis of this compound by mass spectrometry is provided below. This protocol is based on standard procedures for the analysis of small aromatic amines and can be adapted for various mass spectrometry platforms.

Sample Preparation

-

Dissolution : Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilution : For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

Filtration : If necessary, filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Conditions

The following parameters are recommended for acquiring the mass spectrum of this compound.

Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements. The instrument can be coupled to a Gas Chromatography (GC) or Liquid Chromatography (LC) system for sample introduction.

Ionization Mode :

-

Electron Ionization (EI) : For detailed fragmentation analysis.

-

Electrospray Ionization (ESI) : For softer ionization and confirmation of the molecular weight.

Typical EI-MS Parameters :

-

Ion Source Temperature : 200-250 °C

-

Electron Energy : 70 eV

-

Trap Current : 100-200 µA

-

Mass Range : m/z 50-300

Typical ESI-MS Parameters :

-

Ionization Polarity : Positive

-

Capillary Voltage : 3.0-4.5 kV

-

Cone Voltage : 20-40 V

-

Desolvation Gas Flow : 600-800 L/hr (Nitrogen)

-

Desolvation Temperature : 350-450 °C

-

Source Temperature : 120-150 °C

-

Mass Range : m/z 50-300

Visualizing the Fragmentation Pathway

The logical flow of the fragmentation of this compound can be visualized using a directed graph. The following diagram, generated using the DOT language, illustrates the proposed fragmentation pathway.

Caption: Proposed fragmentation pathway of this compound.

An In-Depth Technical Guide to the FTIR Spectroscopic Characterization of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-transform infrared (FTIR) spectroscopy as a pivotal technique for the characterization of quinoline derivatives. Quinoline and its analogues are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Accurate structural elucidation and characterization are critical for the advancement of research and development in these fields. This document outlines the core principles of FTIR spectroscopy, details experimental protocols, presents tabulated quantitative data for characteristic vibrational modes, and illustrates a logical workflow for the analysis of quinoline derivatives.

Introduction to FTIR Spectroscopy of Quinoline Derivatives

FTIR spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its characteristic vibrations. This results in a unique spectral fingerprint that can be used to identify functional groups and elucidate the overall molecular structure.

For quinoline derivatives, FTIR spectroscopy is instrumental in:

-

Confirming the presence of the quinoline core: Identifying the characteristic stretching and bending vibrations of the fused aromatic ring system.

-

Identifying functional groups: Detecting the presence of various substituents on the quinoline ring, such as carbonyl, hydroxyl, amino, and alkyl groups.

-

Monitoring chemical reactions: Tracking the formation of new bonds and the disappearance of reactants during the synthesis of quinoline derivatives.

-

Assessing purity: Detecting the presence of impurities or starting materials in the final product.

Characteristic Vibrational Frequencies of Quinoline Derivatives

The FTIR spectrum of a quinoline derivative can be divided into several regions, each corresponding to specific types of molecular vibrations. The precise wavenumbers of these vibrations can be influenced by the nature and position of substituents on the quinoline ring.

C-H Vibrations

The stretching and bending vibrations of the carbon-hydrogen bonds in the quinoline ring system are key features in the FTIR spectrum.

-

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.[1] The presence of multiple weak bands in this region is characteristic of the aromatic nature of the quinoline core.

-

Aliphatic C-H Stretching: For quinoline derivatives with alkyl substituents, the C-H stretching vibrations are observed in the 3000-2850 cm⁻¹ range.

-

C-H In-Plane Bending: These vibrations occur in the 1300-1000 cm⁻¹ region.[2]

-

C-H Out-of-Plane Bending: The out-of-plane bending modes are found in the 900-675 cm⁻¹ region and their positions can be indicative of the substitution pattern on the aromatic rings.[1]

Ring Vibrations (C=C and C=N Stretching)

The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system give rise to a series of characteristic bands.

-

C=C Stretching: Aromatic C=C stretching vibrations are typically observed in the 1650-1430 cm⁻¹ region.

-

C=N Stretching: The C=N stretching vibration of the pyridine ring in quinoline is often found in the 1630-1600 cm⁻¹ range.

Vibrations of Common Functional Groups

The presence of various functional groups as substituents on the quinoline ring will introduce additional characteristic absorption bands. The following table summarizes the typical wavenumber ranges for some common functional groups found in quinoline derivatives.

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | References |

| Carbonyl (C=O) | Stretching | 1750 - 1650 | [3][4] |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3600 - 3200 (broad) | [5] |

| Amine (N-H) | Stretching | 3500 - 3300 | [4] |

| Ether (C-O) | Stretching | 1300 - 1000 | [3] |

| Nitro (NO₂) | Asymmetric Stretching | 1570 - 1490 | [6] |

| Symmetric Stretching | 1390 - 1300 | [6] | |

| Thiol (S-H) | Stretching | 2600 - 2550 | [6] |

| Halogens (C-X) | C-F Stretching | 1400 - 1000 | [6] |

| C-Cl Stretching | 840 - 600 | [6] | |

| C-Br Stretching | < 700 | [6] | |

| C-I Stretching | < 600 | [6] |

Experimental Protocols

The quality of an FTIR spectrum is highly dependent on the sample preparation technique. For solid quinoline derivatives, the two most common methods are Attenuated Total Reflectance (ATR) and the potassium bromide (KBr) pellet method.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a popular technique due to its simplicity and minimal sample preparation.[7]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid quinoline derivative powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FTIR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue after the measurement.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix.

Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of the quinoline derivative with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Background Spectrum: Place the empty pellet holder in the spectrometer and record a background spectrum.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the spectrometer's sample holder and acquire the FTIR spectrum.

-

Data Processing: The instrument software will process the raw data to generate the final spectrum.

Data Interpretation Workflow

The systematic interpretation of an FTIR spectrum is crucial for accurate structural elucidation. The following workflow provides a logical approach to analyzing the FTIR data of a newly synthesized quinoline derivative.

References

"Chemical structure and IUPAC name of 3-Bromoquinolin-8-amine"

An In-depth Technical Guide to 3-Bromoquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a quinoline derivative of interest in medicinal chemistry and materials science. This guide covers its chemical identity, structural properties, and a plausible synthetic pathway, presenting data in a clear, structured format for research and development applications.

This compound is a heterocyclic aromatic compound featuring a quinoline core. The structure is characterized by a bromine atom substituted at the 3-position and an amine group at the 8-position of the quinoline ring system.

Methodological & Application

Application Notes and Protocols for the Use of 3-Bromoquinolin-8-amine in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-bromoquinolin-8-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This key building block is instrumental in the synthesis of diverse 3-aryl-8-aminoquinoline scaffolds, which are of significant interest in medicinal chemistry and materials science. The protocols and data presented herein are derived from established methodologies for similar bromoquinoline systems and serve as a foundational guide for reaction development and optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] In the context of drug discovery, this reaction is frequently employed to synthesize complex molecular architectures from readily available building blocks.[3] this compound is a valuable substrate in this regard, as the resulting 3-aryl-8-aminoquinoline core is a privileged scaffold found in numerous biologically active compounds. The strategic placement of the bromine atom at the C-3 position and the amino group at the C-8 position allows for selective functionalization and the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).[3][4] The amino group can also serve as a handle for further derivatization or as a key pharmacophoric feature.

Reaction Mechanism and Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The reaction is initiated by the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex. This is followed by transmetalation with a boronic acid or its ester, which is activated by a base. The final step is reductive elimination from the resulting diorganopalladium(II) complex to afford the desired 3-aryl-8-aminoquinoline product and regenerate the Pd(0) catalyst.[5][6]

When working with this compound, the presence of the free amino group at the 8-position may influence the reaction. Potential challenges include the coordination of the amine to the palladium catalyst, which could affect its catalytic activity.[7] However, successful Suzuki couplings have been reported for ortho-substituted anilines, suggesting that with appropriate ligand and base selection, high yields can be achieved.[8]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar bromoquinolines and may require optimization for specific substrates.[4][9]

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 3-aryl-8-aminoquinoline.

Quantitative Data for Suzuki Coupling of Related Bromoquinolines

While specific data for a wide range of Suzuki couplings with this compound is not extensively published, the following table summarizes representative reaction conditions and yields for the coupling of similar bromoquinoline substrates. This data can serve as a valuable starting point for reaction optimization.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd precatalyst (P1-L4) | DBU | THF/H₂O | 110 | 0.17 | 82 | |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 90 | - | 80 (Disubstituted) | [9] |

| 5-Bromo-8-methoxyquinoline | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 90 | - | 75 | [9] |

| 8-Bromoquinoline | Arylboronic acid | Pd(OAc)₂ / n-BuPAd₂ | K₃PO₄ | Toluene | 100 | 12 | up to 98 | [10] |

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Simplified Catalytic Cycle

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. acs.figshare.com [acs.figshare.com]

Application Notes and Protocols for Buchwald-Hartwig Amination with 3-Bromoquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities.[1] The functionalization of the quinoline ring is a key strategy in the development of novel therapeutic agents. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become an invaluable tool in organic synthesis and drug discovery, offering a significant improvement over harsher, traditional methods for C-N bond formation.[1][2]

These application notes provide a comprehensive guide for the Buchwald-Hartwig amination of 3-bromoquinolin-8-amine with aryl halides. This protocol is designed to assist researchers in the synthesis of novel N-aryl-3-bromoquinolin-8-amine derivatives, which are valuable intermediates for the development of new pharmaceuticals and functional materials.

Reaction Principle

The Buchwald-Hartwig amination of this compound with an aryl halide proceeds via a palladium-catalyzed cross-coupling mechanism. The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine (the 8-amino group of this compound), deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst.[3][4][5] The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction.[6]

Data Presentation: Representative Reaction Conditions

The successful execution of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table summarizes representative conditions that can be adapted and optimized for the coupling of this compound with various aryl halides.

| Parameter | Condition | Notes |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically used in 1-5 mol%.[1][6] |

| Ligand | Xantphos, BINAP, DavePhos, Johnphos | Bulky, electron-rich phosphine ligands are generally preferred to promote both oxidative addition and reductive elimination.[2][6][7] |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | The choice of base can be critical and substrate-dependent. Stronger bases like NaOtBu are common, but inorganic bases can be used for sensitive substrates.[1][5][7] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[1] |

| Temperature | 80-120 °C | Higher temperatures may be required for less reactive aryl halides.[1][6] |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS.[6] |

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with an aryl halide. This protocol may require optimization for specific substrates and scales.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (1.1 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., toluene)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

-

Addition of Reactants: Add this compound and the aryl halide to the Schlenk tube.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-bromoquinolin-8-amine.[1]

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

Application Notes and Protocols: 3-Bromoquinolin-8-amine as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Bromoquinolin-8-amine as a key building block in the synthesis of diverse heterocyclic compounds. Due to the limited availability of direct experimental procedures for this compound in the current literature, this document presents a proposed synthetic pathway and outlines its potential applications in constructing fused heterocyclic systems based on established chemical principles and analogous reactions reported for similar quinoline derivatives.

Synthesis of this compound

The synthesis of this compound can be strategically achieved through a two-step process involving the nitration of 3-bromoquinoline followed by the reduction of the resulting nitro intermediate.

Proposed Synthetic Pathway:

A plausible route for the synthesis of this compound is outlined below. This pathway is inferred from known procedures for the nitration and reduction of similar quinoline systems.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols:

Protocol 1: Synthesis of 3-Bromo-8-nitroquinoline (Proposed)

This protocol is adapted from the nitration of 8-bromoquinoline.[1]

Materials:

-

3-Bromoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-bromoquinoline (1.0 eq) in concentrated sulfuric acid at 0°C.

-

Slowly add potassium nitrate (4.0 eq) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Basify the mixture to pH 9 with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3-bromo-8-nitroquinoline by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound (Proposed)

This protocol is based on the reduction of nitroquinolines.

Materials:

-

3-Bromo-8-nitroquinoline

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Iron powder

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend 3-bromo-8-nitroquinoline (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Add iron powder (excess) portion-wise to the stirred suspension.

-

Heat the mixture to reflux with vigorous stirring for several hours and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and filter it through celite to remove the iron salts.

-

Neutralize the filtrate with a sodium hydroxide solution to precipitate the crude amine.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Applications of this compound in Heterocyclic Synthesis

The unique arrangement of the amino and bromo substituents in this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

Synthesis of Quinolino[8,7-b][1][2][3]triazoles (Proposed)

The ortho-amino and bromo groups can be utilized to construct a fused triazole ring.

Caption: Proposed pathway to quinolino-fused triazoles.

Protocol 3: Synthesis of Quinolino[8,7-b][1][2]triazoles (Proposed)

Materials:

-

This compound

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Water

Procedure:

-

Dissolve this compound (1.0 eq) in dilute hydrochloric acid at 0-5°C.

-

Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture at this temperature for 30 minutes to ensure complete diazotization.

-